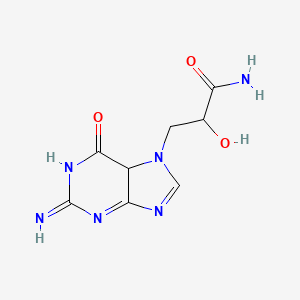
2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system attached to a hydroxypropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide can be achieved through several synthetic routes. One common method involves the condensation reaction between a purine derivative and a hydroxypropanamide precursor. This reaction typically requires the use of a suitable catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process, ensuring consistent quality and supply of the compound for various applications.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of substituted purine compounds with different functional groups.
科学的研究の応用
2-Hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Similar compounds to 2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide include other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring system.
Allopurinol: A purine analog used as a medication to treat gout and hyperuricemia.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H10N6O3 |
|---|---|
分子量 |
238.20 g/mol |
IUPAC名 |
2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide |
InChI |
InChI=1S/C8H10N6O3/c9-5(16)3(15)1-14-2-11-6-4(14)7(17)13-8(10)12-6/h2-4,15H,1H2,(H2,9,16)(H2,10,13,17) |
InChIキー |
LXKBFSRDIMYSCY-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NC(=N)NC(=O)C2N1CC(C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


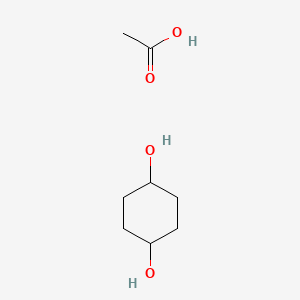
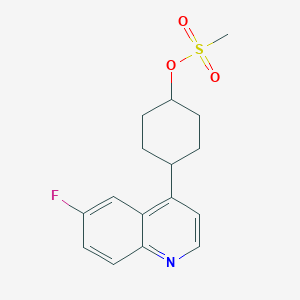
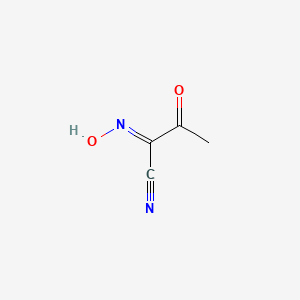
![(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B12333769.png)
![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide](/img/structure/B12333773.png)
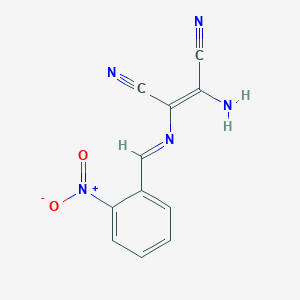
![(2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide](/img/structure/B12333787.png)
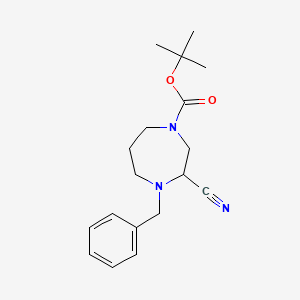
![3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12333797.png)
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B12333803.png)
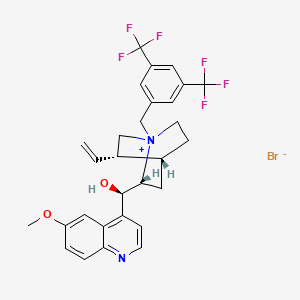
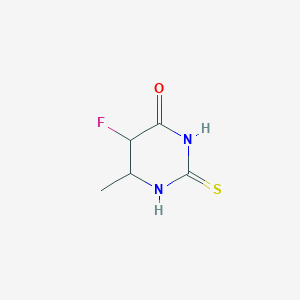
![(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B12333819.png)
![5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12333821.png)
